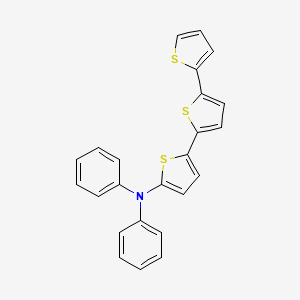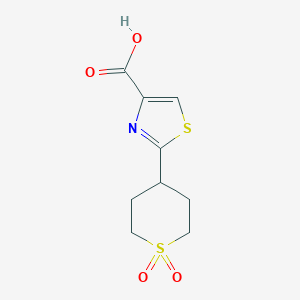![molecular formula C11H11BrN2O2 B13143813 3-(8-Bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoicacid](/img/structure/B13143813.png)
3-(8-Bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(8-Bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoic acid is a compound belonging to the imidazo[1,2-a]pyridine class of heterocyclic compounds These compounds are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities
Métodos De Preparación
The synthesis of 3-(8-Bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the functionalization of imidazo[1,2-a]pyridines via radical reactions. This process can be carried out using transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired functionalization.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
3-(8-Bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
For example, the bromine atom in the compound can undergo nucleophilic substitution reactions to form different derivatives. The propanoic acid group can also participate in esterification reactions to form esters. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(8-Bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoic acid has several scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of new drugs, particularly for the treatment of infectious diseases like tuberculosis . The compound’s unique structure allows for the design of derivatives with enhanced biological activity and selectivity.
In biology, the compound can be used as a probe to study various biochemical pathways and molecular interactions. Its ability to interact with specific molecular targets makes it valuable for research in drug discovery and development.
In the industrial sector, 3-(8-Bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoic acid can be used as an intermediate in the synthesis of other valuable compounds. Its reactivity and versatility make it a useful building block for the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-(8-Bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
3-(8-Bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoic acid can be compared with other similar compounds in the imidazo[1,2-a]pyridine class. Some similar compounds include 6-Bromo-8-methylimidazo[1,2-a]pyridine, 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine, and 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine . These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and biological activities.
The uniqueness of 3-(8-Bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoic acid lies in its specific combination of substituents, which confer distinct reactivity and potential applications. Its bromine atom and propanoic acid group make it a versatile compound for various synthetic and research purposes.
Propiedades
Fórmula molecular |
C11H11BrN2O2 |
|---|---|
Peso molecular |
283.12 g/mol |
Nombre IUPAC |
3-(8-bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C11H11BrN2O2/c1-7-4-9(12)11-13-5-8(14(11)6-7)2-3-10(15)16/h4-6H,2-3H2,1H3,(H,15,16) |
Clave InChI |
MLCSCAQZKYYVTL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN2C(=CN=C2C(=C1)Br)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2'-(Diphenylamino)-[1,1'-biphenyl]-2-yl)diphenylphosphine oxide](/img/structure/B13143749.png)


![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl-](/img/structure/B13143774.png)




![2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran](/img/structure/B13143806.png)

![3-(4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B13143812.png)
